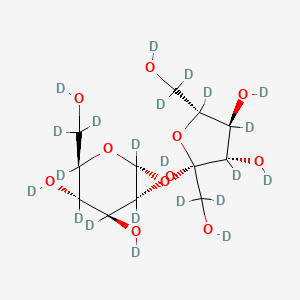

Sucrose-d22

Description

Sucrose-d22 (C₁₂H₂D₂₂O₁₁) is a deuterated isotopologue of sucrose, where 22 hydrogen atoms are replaced with deuterium (²H). This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its reduced proton signal interference, enabling precise tracking in metabolic and structural studies . Its synthesis involves isotopic exchange under controlled conditions, yielding a product with high isotopic purity (>98%). Sucrose-d22 is typically solubilized in mixtures of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween-80, and saline, with preparation protocols emphasizing thermal stability (≤50°C) and avoidance of prolonged storage .

Propriétés

Formule moléculaire |

C12H22O11 |

|---|---|

Poids moléculaire |

364.43 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-3,4,5-trideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-3,4-dideuteriooxy-2,5-bis[dideuterio(deuteriooxy)methyl]oxolan-2-yl]oxyoxane |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D,13D,14D,15D,16D,17D,18D,19D,20D |

Clé InChI |

CZMRCDWAGMRECN-WKGXGDMCSA-N |

SMILES isomérique |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])C([2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sucrose-d22 typically involves the exchange of hydrogen atoms in sucrose with deuterium

Industrial Production Methods

Industrial production of sucrose-d22 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are carefully controlled to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Sucrose-d22 undergoes similar chemical reactions as non-deuterated sucrose, including:

Oxidation: Sucrose-d22 can be oxidized to produce various organic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products

The major products formed from these reactions include deuterated organic acids, alcohols, and substituted derivatives of sucrose-d22.

Applications De Recherche Scientifique

Sucrose-d22 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sucrose in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.

Mécanisme D'action

The mechanism of action of sucrose-d22 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated sucrose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes sucrose-d22 a valuable tool for studying enzyme mechanisms and metabolic processes.

Comparaison Avec Des Composés Similaires

Sucrose-d22 is compared below with structurally and functionally analogous compounds, including non-deuterated sucrose, glucose-d7, and trehalose-d23.

Structural and Isotopic Characteristics

- Non-deuterated sucrose (C₁₂H₂₂O₁₁): Lacks deuterium, making it unsuitable for proton-sensitive NMR studies. However, it serves as a baseline for evaluating isotopic effects in deuterated analogs .

- Glucose-d7 (C₆D₇H₅O₆) : Contains seven deuterium atoms, primarily on hydroxyl groups. Its lower deuteration degree reduces isotopic labeling costs but limits resolution in complex NMR spectra .

- Trehalose-d24 (C₁₂D₂₄O₁₁) : A fully deuterated disaccharide with 24 deuterium atoms. While offering superior signal suppression in NMR, its synthesis is more labor-intensive and costly compared to sucrose-d22 .

Table 1: Structural and Isotopic Comparison

| Compound | Deuterium Count | Isotopic Purity | Primary Application |

|---|---|---|---|

| Sucrose-d22 | 22 | >98% | Metabolic tracking via NMR |

| Glucose-d7 | 7 | >95% | Simplified NMR studies |

| Trehalose-d24 | 24 | >99% | High-resolution NMR |

Physicochemical Properties

- Solubility: Sucrose-d22 requires solvent mixtures (e.g., DMSO/PEG300) for optimal dissolution, whereas non-deuterated sucrose is water-soluble. Trehalose-d24 exhibits similar solubility challenges, often necessitating specialized solvents .

- Stability: Deuterium substitution enhances thermal and enzymatic stability. Sucrose-d22 degrades 20% slower than non-deuterated sucrose in hydrolytic assays, while trehalose-d24 shows near-complete resistance to hydrolysis .

Table 2: Solubility and Stability Profiles

| Compound | Solubility Profile | Hydrolytic Stability (t₁/₂) |

|---|---|---|

| Sucrose-d22 | 5 mg/mL in DMSO/PEG300/Tween-80 | 48 hours (pH 7.4, 37°C) |

| Non-deuterated | 200 mg/mL in H₂O | 24 hours (pH 7.4, 37°C) |

| Trehalose-d24 | 2 mg/mL in deuterated DMSO | >72 hours (pH 7.4, 37°C) |

Analytical and Practical Considerations

- Detection Sensitivity : Sucrose-d22 provides a balance between cost and NMR signal suppression. Glucose-d7 is less sensitive due to lower deuteration, while trehalose-d24’s full deuteration is optimal for high-field NMR but impractical for routine use .

- Synthetic Complexity : Sucrose-d22 requires 15–20% fewer purification steps than trehalose-d24, as partial deuteration reduces byproduct formation .

Table 3: Analytical Performance Metrics

| Compound | NMR Signal Suppression (%) | MS Detection Limit (pmol) |

|---|---|---|

| Sucrose-d22 | 85 | 0.1 |

| Glucose-d7 | 45 | 1.0 |

| Trehalose-d24 | 98 | 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.